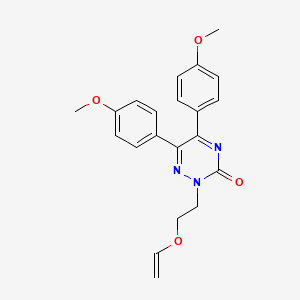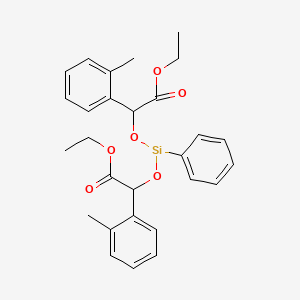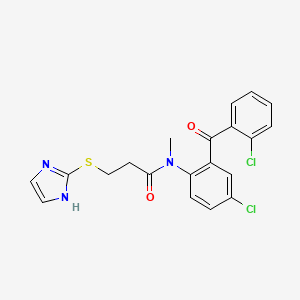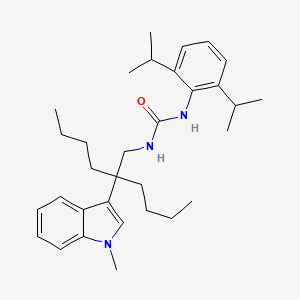
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both aromatic and aliphatic components, suggests potential for a wide range of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Preparation of the Isocyanate Intermediate: This step involves the reaction of 2,6-bis(1-methylethyl)phenyl isocyanate with a suitable reagent under controlled conditions.
Reaction with the Amine: The isocyanate intermediate is then reacted with 2-butyl-2-(1-methyl-1H-indol-3-yl)hexylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
化学反应分析
Types of Reactions
The compound “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” can undergo various chemical reactions, including:
Oxidation: The aromatic and aliphatic components may be susceptible to oxidation under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly interesting for its biological activity.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Urea derivatives are known for their applications in drug development, particularly as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.
相似化合物的比较
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Urea, N-(2,6-diethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” lies in its specific substitution pattern on the aromatic rings and the presence of the indole moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
145131-34-6 |
|---|---|
分子式 |
C32H47N3O |
分子量 |
489.7 g/mol |
IUPAC 名称 |
1-[2-butyl-2-(1-methylindol-3-yl)hexyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C32H47N3O/c1-8-10-19-32(20-11-9-2,28-21-35(7)29-18-13-12-15-27(28)29)22-33-31(36)34-30-25(23(3)4)16-14-17-26(30)24(5)6/h12-18,21,23-24H,8-11,19-20,22H2,1-7H3,(H2,33,34,36) |
InChI 键 |
JGRKFWYDBAQUSF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


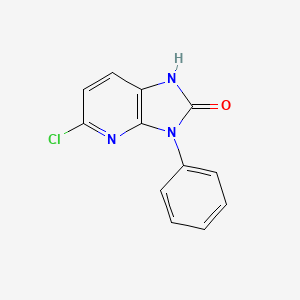


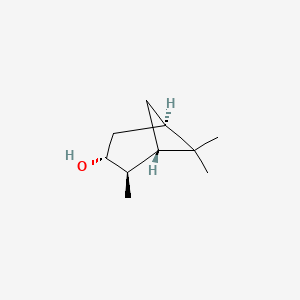
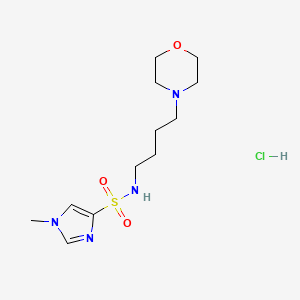
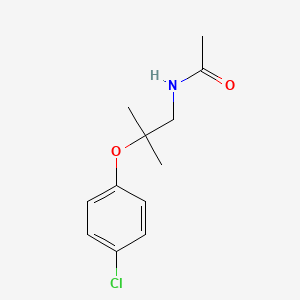
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

